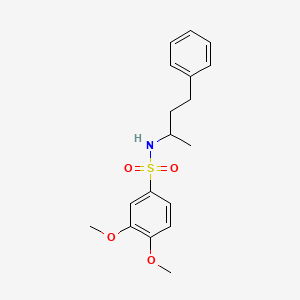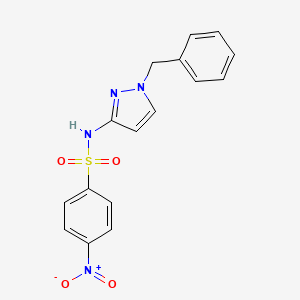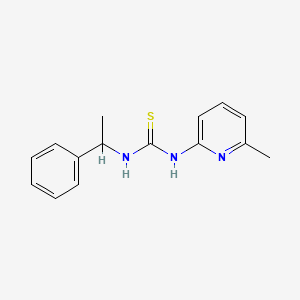
3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide
Vue d'ensemble
Description
3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide, also known as JNJ-7777120, is a selective antagonist of the cannabinoid CB1 receptor. It is a synthetic compound that has shown potential therapeutic benefits in the treatment of obesity, metabolic disorders, and drug addiction. In
Mécanisme D'action
3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide is a selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is primarily expressed in the brain and is involved in the regulation of appetite, metabolism, and reward. 3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide binds to the CB1 receptor and blocks its activation by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This blockade leads to a reduction in food intake, body weight, and drug-seeking behavior.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide has been shown to reduce food intake and body weight in animal models of obesity. This effect is thought to be mediated by the blockade of the CB1 receptor in the hypothalamus, which is involved in the regulation of appetite and metabolism. In addition, 3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This effect is thought to be mediated by the blockade of the CB1 receptor in peripheral tissues such as the liver and adipose tissue. Furthermore, 3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide has been shown to reduce drug-seeking behavior in animal models of drug addiction. This effect is thought to be mediated by the blockade of the CB1 receptor in the mesolimbic reward system, which is involved in the regulation of drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide has several advantages for lab experiments. It is a selective antagonist of the CB1 receptor, which allows for the specific targeting of this receptor in animal models. In addition, 3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide has been shown to have a good safety profile in animal studies, with no significant adverse effects reported. However, there are also some limitations to the use of 3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in long-term studies. In addition, the use of 3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide may be limited by its high cost and limited availability.
Orientations Futures
There are several future directions for the study of 3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide. One possible direction is the development of more potent and selective CB1 receptor antagonists based on the structure of 3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide. Another possible direction is the investigation of the potential therapeutic benefits of 3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide in human clinical trials. In addition, further studies are needed to elucidate the mechanisms underlying the effects of 3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide on glucose metabolism and drug addiction. Finally, the use of 3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide in combination with other drugs or therapies may also be explored for the treatment of obesity, metabolic disorders, and drug addiction.
Conclusion
In conclusion, 3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide is a selective antagonist of the cannabinoid CB1 receptor that has shown potential therapeutic benefits in the treatment of obesity, metabolic disorders, and drug addiction. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully elucidate the therapeutic potential of 3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide in human clinical trials.
Applications De Recherche Scientifique
3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide has been extensively studied for its potential therapeutic benefits in the treatment of obesity, metabolic disorders, and drug addiction. It has been shown to reduce food intake and body weight in animal models of obesity. In addition, 3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Furthermore, 3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-14(9-10-15-7-5-4-6-8-15)19-24(20,21)16-11-12-17(22-2)18(13-16)23-3/h4-8,11-14,19H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSXRLAXOBKJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B4279262.png)

![2-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitrobenzamide](/img/structure/B4279278.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4279280.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4279295.png)

![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1H-pyrazole](/img/structure/B4279307.png)
![N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4279312.png)




![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanesulfonamide](/img/structure/B4279363.png)
![2-({[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4279366.png)